molecular formula C9H9FO4 B11902221 Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

Cat. No.: B11902221
M. Wt: 200.16 g/mol
InChI Key: QSSQPVOLTGAACH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate (CAS: 1809337-19-6) is an organic synthesis reagent with the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol . Structurally, it features a benzoate ester core substituted with a fluorine atom at position 5, hydroxyl groups at positions 3 and 4, and a methyl group at position 2. This compound is classified as an industrial-grade chemical (97% purity) and is utilized in organic synthesis, electronic materials research, and pharmaceutical development .

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C9H9FO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3

InChI Key

QSSQPVOLTGAACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3,4-dihydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9)

  • Molecular Formula : C₉H₁₀O₃
  • Key Differences : Lacks fluorine and the 3,4-dihydroxy groups. Instead, it has a single hydroxyl group at position 3 and a methyl group at position 2.
  • Implications : The absence of fluorine and reduced hydroxylation likely decreases polarity and hydrogen-bonding capacity, altering solubility and reactivity. This compound is less suited for applications requiring strong electron-withdrawing effects or chelation properties .

Methyl 3,4-dihydroxy-2-methylbenzoate (CAS 740799-82-0)

  • Molecular Formula : C₉H₁₀O₄
  • Key Differences : Contains hydroxyl groups at positions 3 and 4 but lacks the fluorine atom at position 4.
  • This compound may exhibit lower metabolic stability in biological systems compared to the fluorinated analogue, as fluorine often enhances resistance to oxidative degradation .

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

  • Molecular Formula: C₁₂H₁₅NO₅
  • Key Differences : Features an isobutyramide group at position 5 and hydroxyl groups at positions 2 and 3.
  • However, the lack of fluorine and differing hydroxyl positions may limit its utility in electronic materials compared to the target compound .

Fluorinated Analogues in Pharmaceutical and Agricultural Contexts

5-Fluoro-3,5-AB-PFUPPYCA

  • Key Differences: A synthetic cannabinoid analogue with a fluorinated indazole core.
  • Implications: While both compounds share a fluorine atom, the indazole structure and alkyl chain substituents in 5-fluoro-3,5-AB-PFUPPYCA confer affinity for cannabinoid receptors, contrasting with the benzoate ester’s applications in synthesis and materials science .

Triflusulfuron Methyl Ester

  • Molecular Formula : C₁₅H₁₅F₃N₆O₆S
  • Key Differences : A sulfonylurea herbicide with a triazine ring and trifluoromethyl group.
  • Implications : The triazine and sulfonylurea moieties enable herbicidal activity by inhibiting acetolactate synthase. The target compound’s simpler structure lacks these functional groups, making it unsuitable for agricultural use but more adaptable in modular synthesis .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Applications References
This compound C₉H₉FO₄ 5-F, 3,4-OH, 2-CH₃ Organic synthesis, electronics
Methyl 3-hydroxy-2-methylbenzoate C₉H₁₀O₃ 3-OH, 2-CH₃ Intermediate in drug synthesis
5-Fluoro-3,5-AB-PFUPPYCA Not specified Fluorinated indazole core Synthetic cannabinoid
Triflusulfuron methyl ester C₁₅H₁₅F₃N₆O₆S Triazine, sulfonylurea Herbicide

Key Observations :

Fluorine’s Role: Fluorine in the target compound enhances electron-withdrawing effects, improving stability and directing electrophilic substitution reactions. This contrasts with non-fluorinated analogues like Methyl 3,4-dihydroxy-2-methylbenzoate, which may degrade more readily under oxidative conditions .

Hydroxyl Group Arrangement : The 3,4-dihydroxy configuration in the target compound facilitates chelation with metal ions, a property exploitable in catalysis or materials science. Compounds with single hydroxyl groups (e.g., Methyl 3-hydroxy-2-methylbenzoate) lack this capability .

Functional Group Complexity : Sulfonylurea or triazine-containing analogues (e.g., triflusulfuron) exhibit targeted bioactivity but require more complex synthetic pathways. The target compound’s simplicity allows broader utility in modular synthesis .

Metabolic and Stability Considerations

Fluorinated compounds like this compound may exhibit unique metabolic profiles. For instance, 5-fluoro-3,5-AB-PFUPPYCA was detected in fecal metabolomics studies, suggesting fluorinated aromatics can persist through metabolic pathways . This resistance to degradation underscores fluorine’s role in enhancing pharmacokinetic stability, a trait shared with the target compound but absent in non-fluorinated analogues.

Biological Activity

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a fluorine atom and hydroxyl groups, which are known to enhance biological activity through various mechanisms. The presence of these functional groups allows for interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate physiological processes.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

  • Antiviral Properties : Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity against Hepatitis B virus (HBV) and other viral pathogens. For instance, related compounds demonstrated effective inhibition in cell-based assays with low EC50 values .
  • Antioxidant Effects : Research has shown that methyl 3,4-dihydroxybenzoate (a related compound) can alleviate toxic effects from fluoride exposure by modulating bioavailability and oxidative stress markers in A549 cells . This suggests that this compound may possess similar protective effects.
  • Anti-inflammatory Activity : The compound's structural features may confer anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

Study on Antiviral Activity

A study investigated the antiviral efficacy of a series of fluorinated benzoates against HBV. This compound was included in the screening and showed promising results in inhibiting viral replication in vitro .

CompoundEC50 (nM)Viral Target
This compoundTBDHBV
Prodrug 397.8HBV

Antioxidant Study

In vivo studies utilizing methyl 3,4-dihydroxybenzoate demonstrated a reduction in fluoride-induced oxidative stress at doses of 25 or 50 mg/kg body weight per day. This study highlighted the compound's ability to restore cellular integrity and function .

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